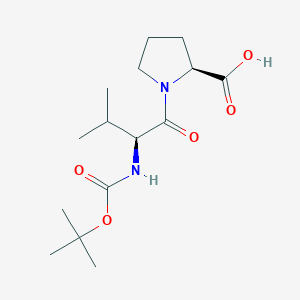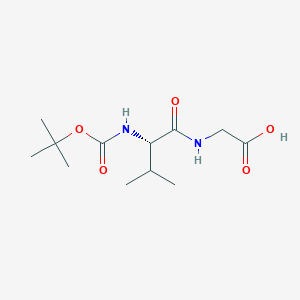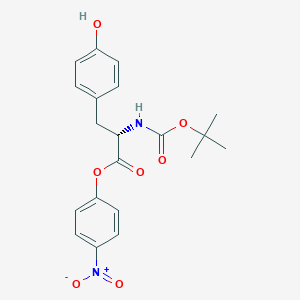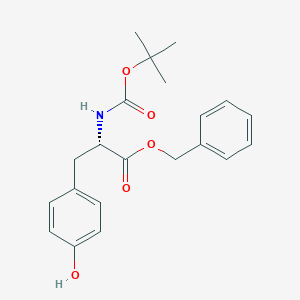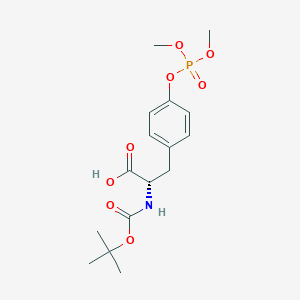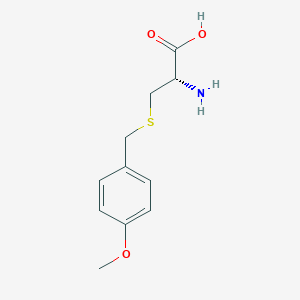
Boc-S-4-methoxybenzyl-D-cysteine
説明
Boc-S-4-methoxybenzyl-D-cysteine is a white to slight yellow to beige powder . It is a cystine derivative used in various chemical synthesis and peptide chemistry .
Synthesis Analysis
The synthesis of Boc-S-4-methoxybenzyl-D-cysteine involves Di-tert-butyl dicarbonate .Molecular Structure Analysis
The molecular formula of Boc-S-4-methoxybenzyl-D-cysteine is C16H23NO5S . For more detailed structural information, you may refer to resources such as ChemSpider .Physical And Chemical Properties Analysis
Boc-S-4-methoxybenzyl-D-cysteine has a molecular weight of 341.4 g/mol . It is a white powder and is clearly soluble in DMF . The melting point is between 68-74°C .科学的研究の応用
“Boc-S-4-methoxybenzyl-D-cysteine” is a type of cysteine protecting group . Here are some applications of cysteine protecting groups:
-
Peptide Synthesis
- Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry .
- For example, 4-Methoxybenzyloxymethyl (Mbom) was introduced as a Cys racemisation-suppressing replacement for Trt or Acm for use in Fmoc SPPS .
- Racemisation levels during the activation and coupling steps of conventional Fmoc SPPS were found to be just 0.4% vs. 8.0% for Trt and 4.8% for Acm .
- Mbom can be removed using reagent K .
-
Protein Science
-
Solid Phase Peptide and Organic Synthesis
“Boc-S-4-methoxybenzyl-D-cysteine” is a type of cysteine protecting group . Here are some applications of cysteine protecting groups:
-
Peptide Synthesis
- Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry .
- For example, 4-Methoxybenzyloxymethyl (Mbom) was introduced as a Cys racemisation-suppressing replacement for Trt or Acm for use in Fmoc SPPS .
- Racemisation levels during the activation and coupling steps of conventional Fmoc SPPS were found to be just 0.4% vs. 8.0% for Trt and 4.8% for Acm .
- Mbom can be removed using reagent K .
-
Protein Science
-
Solid Phase Peptide and Organic Synthesis
Safety And Hazards
特性
IUPAC Name |
(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTXRNJMNFVTOM-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSCC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101152879 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-S-4-methoxybenzyl-D-cysteine | |
CAS RN |
58290-35-0 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58290-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Fmoc-[D]Gly-OH](/img/structure/B558005.png)
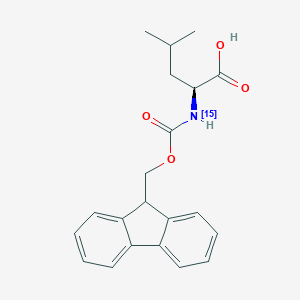


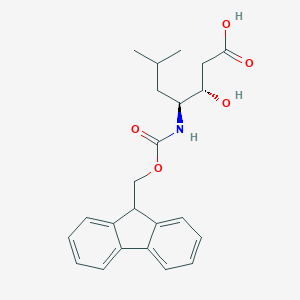


![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)
![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)
